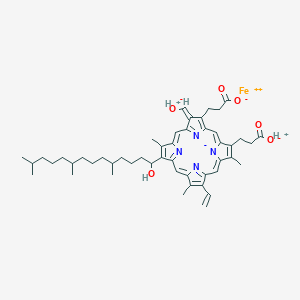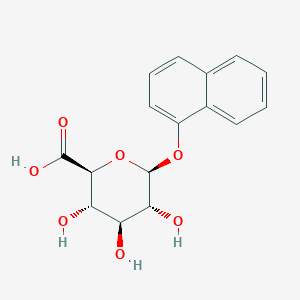![molecular formula C5H8N4O2 B231362 2-Azatricyclo[3.3.1.1~3,7~]decan-1-amine CAS No. 18988-57-3](/img/structure/B231362.png)
2-Azatricyclo[3.3.1.1~3,7~]decan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Azatricyclo[3.3.1.1~3,7~]decan-1-amine, also known as ATDA, is a chemical compound that has been widely studied for its potential use in scientific research. ATDA belongs to the class of bicyclic amines and has a unique structure that makes it a valuable tool for investigating the nervous system and its functions.
Mécanisme D'action
2-Azatricyclo[3.3.1.1~3,7~]decan-1-amine works by binding to the dopamine transporter and preventing the uptake of dopamine into the presynaptic neuron. This results in an increase in the concentration of dopamine in the synaptic cleft, which can have various effects on the nervous system depending on the location and function of the neurons involved.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2-Azatricyclo[3.3.1.1~3,7~]decan-1-amine are complex and depend on the specific neural pathways and systems involved. Some of the effects that have been observed include changes in locomotor activity, alterations in the release of neurotransmitters, and changes in the firing rate of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
2-Azatricyclo[3.3.1.1~3,7~]decan-1-amine has several advantages as a tool for scientific research. It has a high affinity for the dopamine transporter, which makes it a valuable tool for investigating the role of dopamine in the brain. It is also relatively stable and easy to work with in the laboratory. However, there are also some limitations to the use of 2-Azatricyclo[3.3.1.1~3,7~]decan-1-amine in lab experiments. For example, its effects can be highly variable depending on the specific neural pathways and systems involved, which can make it difficult to interpret results.
Orientations Futures
There are several potential future directions for research involving 2-Azatricyclo[3.3.1.1~3,7~]decan-1-amine. One area of interest is the use of 2-Azatricyclo[3.3.1.1~3,7~]decan-1-amine to study the effects of drugs and other substances on the dopamine system. Another potential direction is the use of 2-Azatricyclo[3.3.1.1~3,7~]decan-1-amine to investigate the role of dopamine in various neurological disorders, such as Parkinson's disease and schizophrenia. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-Azatricyclo[3.3.1.1~3,7~]decan-1-amine and how they relate to its potential use as a tool for scientific research.
Méthodes De Synthèse
The synthesis of 2-Azatricyclo[3.3.1.1~3,7~]decan-1-amine is a complex process that involves several steps. One of the most common methods used to synthesize 2-Azatricyclo[3.3.1.1~3,7~]decan-1-amine is through the reaction of 1,5-cyclooctadiene with N-methyl-1,2,3,4-tetrahydronaphthalen-2-amine. This reaction results in the formation of 2-Azatricyclo[3.3.1.1~3,7~]decan-1-amine, which can then be purified and used for further research.
Applications De Recherche Scientifique
2-Azatricyclo[3.3.1.1~3,7~]decan-1-amine has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to have a high affinity for the dopamine transporter, which makes it a valuable tool for investigating the role of dopamine in the brain. 2-Azatricyclo[3.3.1.1~3,7~]decan-1-amine has also been used to study the effects of drugs and other substances on the nervous system.
Propriétés
Numéro CAS |
18988-57-3 |
|---|---|
Nom du produit |
2-Azatricyclo[3.3.1.1~3,7~]decan-1-amine |
Formule moléculaire |
C5H8N4O2 |
Poids moléculaire |
152.24 g/mol |
Nom IUPAC |
2-azatricyclo[3.3.1.13,7]decan-1-amine |
InChI |
InChI=1S/C9H16N2/c10-9-4-6-1-7(5-9)3-8(2-6)11-9/h6-8,11H,1-5,10H2 |
Clé InChI |
RKRZUYILVOYBOI-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(N3)N |
SMILES canonique |
C1C2CC3CC1CC(C2)(N3)N |
Synonymes |
2-Azaadamantan-1-amine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-hydroxysulfonothioyloxyethyl)-4-[(2S)-2-methoxycyclohexyl]butan-1-amine](/img/structure/B231279.png)

![2-[[(9Z,19Z,21Z)-13-Acetyloxy-2,15,18,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,17,23-trioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-27-yl]oxy]acetic acid](/img/structure/B231283.png)
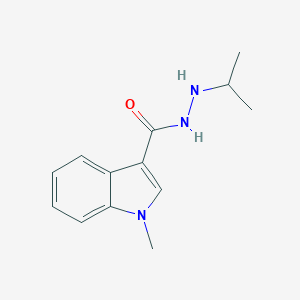
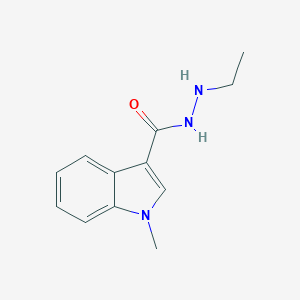

![N-[2-(6,7-dimethoxyquinolin-2-yl)-4,5-dimethoxyphenyl]acetamide](/img/structure/B231311.png)

![2-Methoxy[1]benzothieno[2,3-c]quinoline](/img/structure/B231314.png)
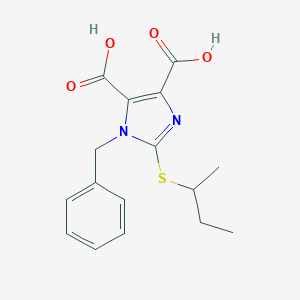
![2,3-Dimethoxy[1]benzothieno[2,3-c]quinoline](/img/structure/B231327.png)
